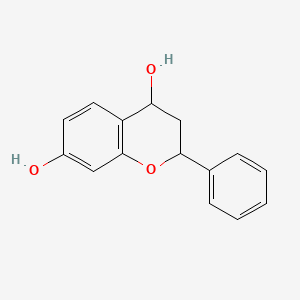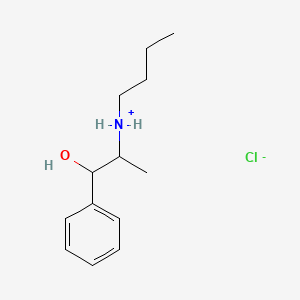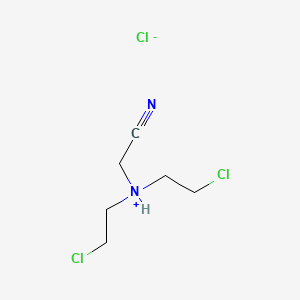
(Bis(2-chloroethyl)amino)acetonitrile monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Bis(2-chloroethyl)amino)acetonitrile monohydrochloride is a chemical compound with the molecular formula C6H10Cl3N2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two chloroethyl groups attached to an amino group, which is further connected to an acetonitrile moiety. The monohydrochloride form indicates that it is a hydrochloride salt, which enhances its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Bis(2-chloroethyl)amino)acetonitrile monohydrochloride typically involves the reaction of bis(2-chloroethyl)amine with acetonitrile in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity. The reaction can be represented as follows:
(ClCH2CH2)2NH+CH3CN→(ClCH2CH2)2NCH2CN⋅HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The compound is then purified through crystallization or distillation techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
(Bis(2-chloroethyl)amino)acetonitrile monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted amines, nitriles, and other derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(Bis(2-chloroethyl)amino)acetonitrile monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (Bis(2-chloroethyl)amino)acetonitrile monohydrochloride involves its interaction with cellular components. The compound can alkylate DNA and proteins, leading to the disruption of cellular processes. This alkylation can result in the inhibition of DNA replication and transcription, ultimately causing cell death. The molecular targets include nucleophilic sites on DNA and proteins, which are susceptible to alkylation.
Comparison with Similar Compounds
Similar Compounds
Bis(2-chloroethyl)amine hydrochloride: This compound is similar in structure but lacks the acetonitrile moiety.
2-Chloroethylamine hydrochloride: It contains only one chloroethyl group and is used in different applications.
Diethanolamine: Although structurally different, it shares some chemical properties and is used in similar industrial applications.
Uniqueness
(Bis(2-chloroethyl)amino)acetonitrile monohydrochloride is unique due to the presence of both chloroethyl and acetonitrile groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
97805-02-2 |
|---|---|
Molecular Formula |
C6H11Cl3N2 |
Molecular Weight |
217.5 g/mol |
IUPAC Name |
bis(2-chloroethyl)-(cyanomethyl)azanium;chloride |
InChI |
InChI=1S/C6H10Cl2N2.ClH/c7-1-4-10(5-2-8)6-3-9;/h1-2,4-6H2;1H |
InChI Key |
PTBHDMQRJPPXKL-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)[NH+](CCCl)CC#N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


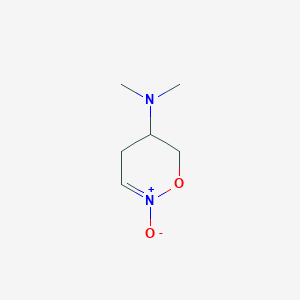
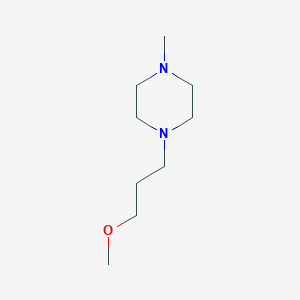
![4-Methyl-4-[(oxan-2-yl)oxy]cyclohexa-2,5-dien-1-one](/img/structure/B13781236.png)

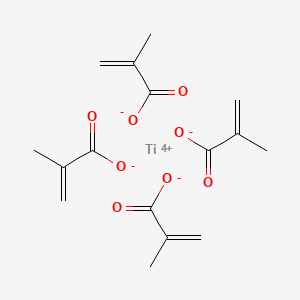
![5-bromo-3-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-6-methoxybenzamide;2,3-dihydroxybutanedioic acid](/img/structure/B13781258.png)
![2-Methoxymethyl-5-chloro-imidazo[1,2-b]pyridazine 3-carboxylic acid](/img/structure/B13781265.png)
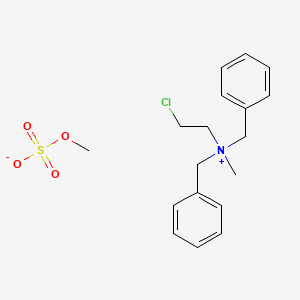
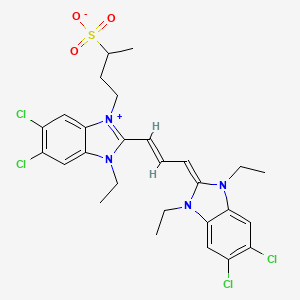
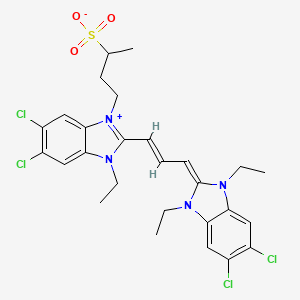
![barium(2+);3,6-dichloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B13781308.png)
